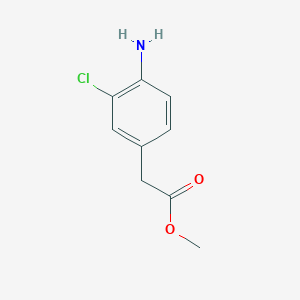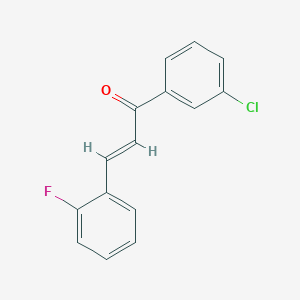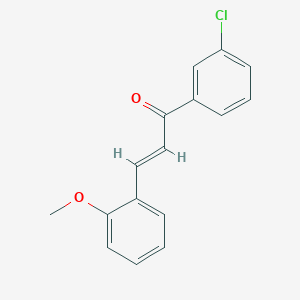
(2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Descripción general
Descripción
(2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly known as Clomiphene, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. It is a non-steroidal compound that has been extensively studied for its ability to regulate ovulation in women and improve fertility.
Aplicaciones Científicas De Investigación
Clomiphene has been extensively studied for its ability to regulate ovulation in women and improve fertility. It is also used in the treatment of male infertility, hypogonadism, and gynecomastia. In addition, Clomiphene has been studied for its potential to treat breast cancer, osteoporosis, and endometrial cancer.
Mecanismo De Acción
Clomiphene works by binding to estrogen receptors in the hypothalamus and pituitary gland, which leads to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This, in turn, stimulates the production of ovarian follicles and ovulation.
Biochemical and Physiological Effects:
Clomiphene has both estrogenic and anti-estrogenic effects, depending on the tissue it is acting on. In the hypothalamus and pituitary gland, Clomiphene acts as an anti-estrogen, which leads to an increase in FSH and LH secretion. In the ovaries, Clomiphene acts as an estrogen, which stimulates the production of follicles and ovulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Clomiphene in lab experiments is its ability to induce ovulation in animals, which allows for the study of reproductive biology and fertility. However, Clomiphene has a short half-life and is rapidly metabolized, which can make it difficult to maintain consistent levels in the blood. In addition, Clomiphene has been shown to have variable effects on different tissues, which can complicate data interpretation.
Direcciones Futuras
There are several areas of future research for Clomiphene. One area is the study of its potential to treat breast cancer and other estrogen-dependent cancers. Another area is the development of new (2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-ones that have improved tissue selectivity and fewer side effects. Finally, there is a need for more research on the long-term effects of Clomiphene on fertility and reproductive health.
Propiedades
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOVOYSMVIXURZ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071697.png)
![2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3071716.png)
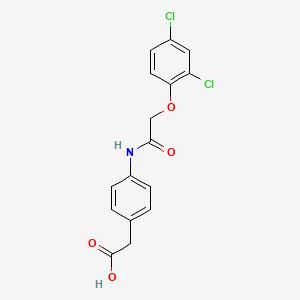
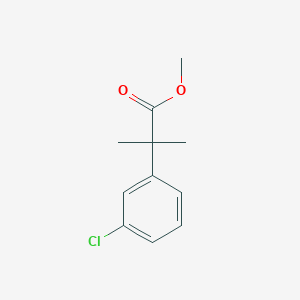
![4-Iodobenzo[d]isoxazol-3-amine](/img/structure/B3071724.png)
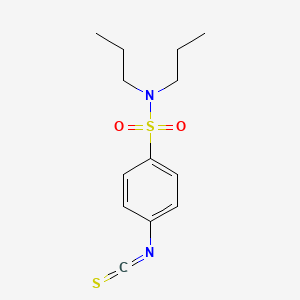
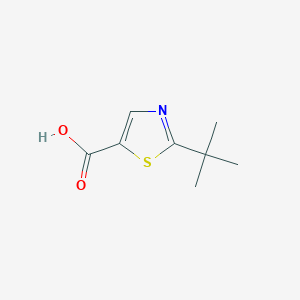
![2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride](/img/structure/B3071748.png)

![1-[3-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3071758.png)

![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3071766.png)
